molecular formula C13H13NO B13505063 N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide

N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide

Cat. No.: B13505063
M. Wt: 199.25 g/mol
InChI Key: GKEPRYQNMPRANK-UHFFFAOYSA-N
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Description

N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide is an organic compound that features a cyclopropane ring attached to a carboxamide group, with an ethynylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the ethynylphenyl group. One common method involves the use of transition metal-catalyzed cyclization reactions. For instance, the cyclopropanation can be achieved using a palladium-catalyzed reaction with suitable alkynes and nitrogen sources . The reaction conditions often include mild temperatures and the presence of specific ligands to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethynyl group can participate in substitution reactions, particularly with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide exerts its effects involves interactions with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopropane ring can induce strain and reactivity in the molecule. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide: can be compared with other cyclopropane-containing compounds such as:

Uniqueness

The presence of the ethynylphenyl group in this compound imparts unique reactivity and potential biological activity compared to other cyclopropane derivatives. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide

InChI

InChI=1S/C13H13NO/c1-3-10-6-4-5-7-11(10)14-12(15)13(2)8-9-13/h1,4-7H,8-9H2,2H3,(H,14,15)

InChI Key

GKEPRYQNMPRANK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(=O)NC2=CC=CC=C2C#C

Origin of Product

United States

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